

Chemical properties of 2-Fluoro-6-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-6-phenylpyridine-3-boronic acid

Cat. No.: B1302970

[Get Quote](#)

An In-depth Technical Guide to **2-Fluoro-6-phenylpyridine-3-boronic acid**

Introduction

2-Fluoro-6-phenylpyridine-3-boronic acid is a specialized heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its molecular architecture, featuring a fluorinated pyridine ring linked to a phenyl group and bearing a reactive boronic acid moiety, makes it a valuable and versatile synthetic building block.

The presence of the fluorine atom and the phenyl group on the pyridine core significantly influences the molecule's electronic properties and steric profile. The fluorine atom, being highly electronegative, can modulate the acidity of the boronic acid, enhance the metabolic stability of derivative compounds, and improve binding interactions with biological targets. The phenyl group provides a scaffold for further functionalization and contributes to the overall structural complexity.

This guide provides a comprehensive overview of the known chemical properties, reactivity, and applications of **2-Fluoro-6-phenylpyridine-3-boronic acid**, with a focus on its utility in synthetic organic chemistry.

Chemical and Physical Properties

Quantitative experimental data for **2-Fluoro-6-phenylpyridine-3-boronic acid**, such as its melting point and pKa, are not readily available in published literature. However, its fundamental properties can be summarized, and predictions for its spectroscopic characteristics can be made based on structurally similar compounds.

Table 1: General Properties and Identifiers

Property	Value	Source(s)
CAS Number	1029654-19-0	[1] [2] [3]
Molecular Formula	C ₁₁ H ₉ BFNO ₂	[1] [2] [3]
Molecular Weight	217.00 g/mol	[1] [2] [3]
IUPAC Name	(2-Fluoro-6-phenylpyridin-3-yl)boronic acid	[1]
Synonyms	B-(2-Fluoro-6-phenyl-3-pyridinyl)boronic Acid	[3]
Appearance	Assumed to be a white to off-white solid	General observation for similar compounds
Storage	2-8°C, under inert atmosphere	[2]

Table 2: Predicted Spectroscopic Data

Note: The following chemical shifts are predicted based on analyses of related structures such as 2-fluorophenylboronic acid, various fluorinated pyridines, and phenylboronic acid.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) [\[8\]](#) Experimental verification is required.

Nucleus	Predicted Chemical Shift (ppm)	Notes
¹ H NMR	7.40-7.60 (m, Phenyl-H), 7.80-8.20 (m, Pyridyl-H), 8.30-8.50 (s, B(OH) ₂)	The broad singlet for the boronic acid protons is characteristic and may exchange with D ₂ O.
¹³ C NMR	110-165	Aromatic region. The carbon atom attached to the boron (C-B) may not be observed or may appear as a very broad, weak signal. ^[5] Significant C-F coupling is expected for carbons near the fluorine atom.
¹⁹ F NMR	-60 to -140 (relative to CFCI ₃)	The exact shift depends on the electronic environment of the pyridine ring.
¹¹ B NMR	27-30	A broad singlet is characteristic for trigonal planar boronic acids. ^[5]

Synthesis and Reactivity

Boronic acids are generally stable, crystalline solids that are relatively easy to handle.^[9] Their key chemical feature is the Lewis acidic boron center, which allows them to engage in a wide variety of chemical transformations. The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Representative Synthesis

While a specific, validated protocol for the synthesis of **2-Fluoro-6-phenylpyridine-3-boronic acid** is not detailed in the surveyed literature, a reliable method can be adapted from established procedures for analogous fluorinated pyridine boronic acids.^[10] The most common route involves directed ortho-metalation (DoM) of a substituted pyridine followed by borylation.

Starting Material

2-Fluoro-6-phenylpyridine

Step 1: Lithiation

LDA, THF
-78 °C

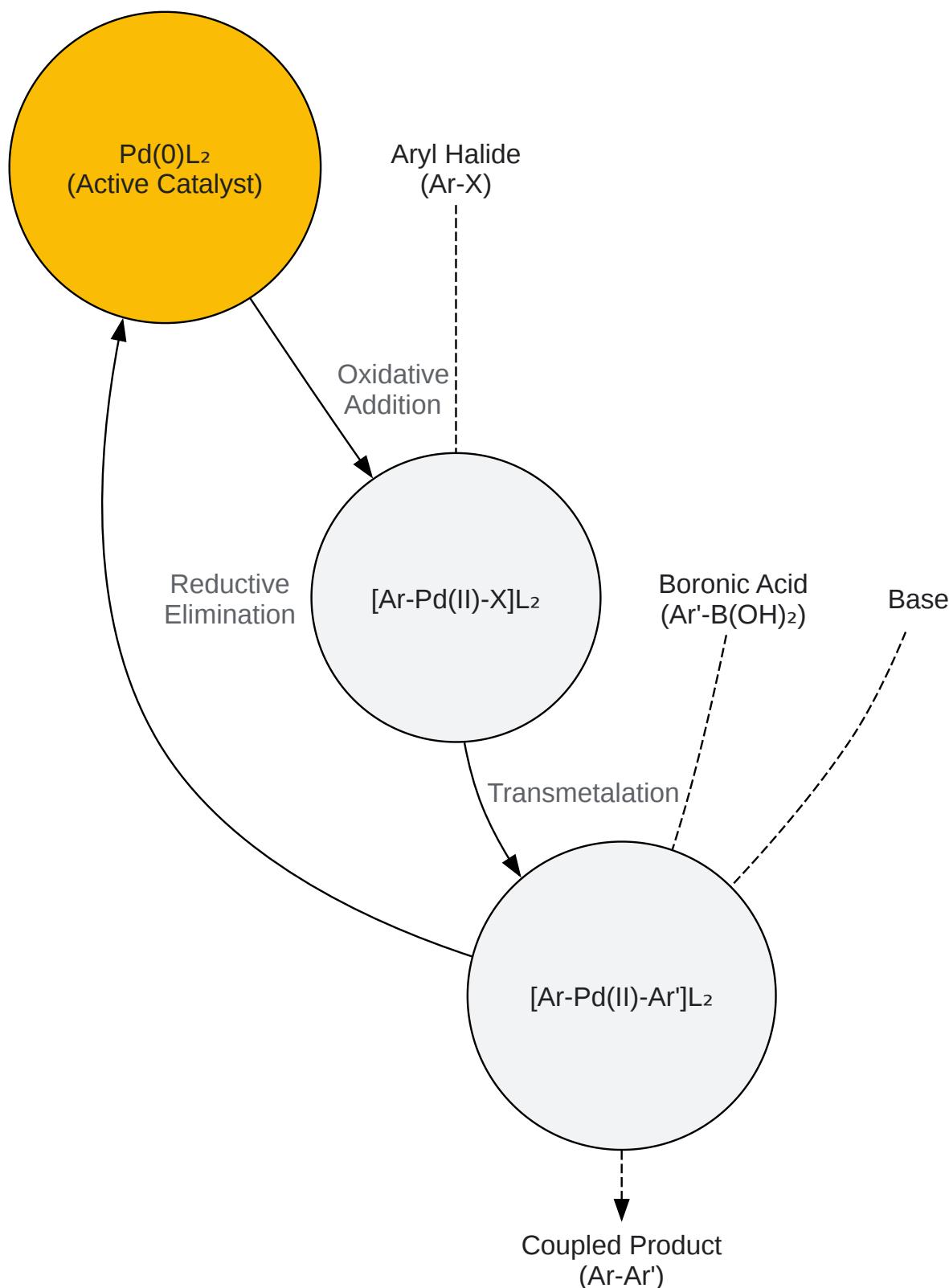
Directed ortho-metallation

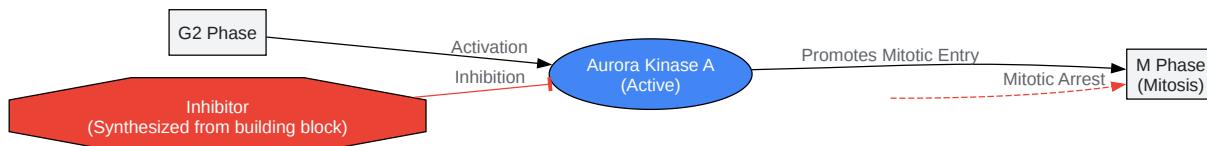
2-Fluoro-3-lithio-6-phenylpyridine
(In situ intermediate)

Step 2: Borylation

Triisopropyl borate
 $B(O-iPr)_3$

Electrophilic quench


Diisopropyl (2-fluoro-6-phenylpyridin-3-yl)boronate


Step 3: Hydrolysis

Aqueous Acid (e.g., HCl)

Acidic workup

2-Fluoro-6-phenylpyridine-3-boronic acid

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 1029654-19-0|(2-Fluoro-6-phenylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 2-Fluoropyridine-4-boronic acid(401815-98-3) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chemical properties of 2-Fluoro-6-phenylpyridine-3-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1302970#chemical-properties-of-2-fluoro-6-phenylpyridine-3-boronic-acid\]](https://www.benchchem.com/product/b1302970#chemical-properties-of-2-fluoro-6-phenylpyridine-3-boronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com